2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a phenylprop-2-enylidene group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-benzylpiperazine with acetic anhydride to form an intermediate, which is then reacted with a phenylprop-2-enylidene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Chemical Reactions Analysis
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Addition: Addition reactions can occur at the double bonds present in the phenylprop-2-enylidene group, leading to the formation of addition products
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide can be compared with other similar compounds, such as:
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: This compound shares a similar piperazine structure but differs in its functional groups and overall structure.
2-(4-Methylpiperazin-1-yl)acetonitrile: Another related compound with a piperazine ring, but with different substituents and chemical properties.
(4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl): This compound has a similar piperazine core but includes additional heterocyclic rings.
Properties
CAS No. |
307975-73-1 |
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Molecular Formula |
C22H26N4O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H26N4O/c27-22(24-23-13-7-12-20-8-3-1-4-9-20)19-26-16-14-25(15-17-26)18-21-10-5-2-6-11-21/h1-13H,14-19H2,(H,24,27)/b12-7+,23-13+ |
InChI Key |
UECDLYDMSLAUBB-ZUSHJTOUSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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